molecular formula C10H19FN2O2 B8218482 tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate

Cat. No.: B8218482
M. Wt: 218.27 g/mol
InChI Key: CNOSJFGHUFDMAX-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is a chemical compound with the molecular formula C10H19FN2O2 It is a derivative of carbamate, featuring a tert-butyl group and a fluorinated cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorinated cyclobutylamine derivative. The reaction is often catalyzed by palladium and conducted under mild conditions to ensure high yield and purity . The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically conducted under controlled temperatures and pressures to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H19_{19}FN2_{2}O2_{2}
  • CAS Number : 907544-16-5
  • Structure : The compound features a tert-butyl group and a fluorinated cyclobutyl ring, which contribute to its unique reactivity and interaction with biological targets.

Chemistry

In synthetic chemistry, tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for various reactions, enabling chemists to create derivatives with enhanced properties. For instance, it can be utilized in the development of novel pharmaceuticals or specialty chemicals.

Biology

The compound is studied for its interactions with biological molecules, particularly enzymes and receptors. The fluorinated cyclobutyl ring can significantly influence binding affinity and selectivity, making it a valuable tool in biochemical research.

Mechanism of Action :

  • The compound interacts with specific molecular targets, modulating enzyme activity and influencing biochemical pathways.
  • Its potential to act as an inhibitor or modulator of biological processes is under investigation, particularly in relation to metabolic pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties . Its ability to interact with molecular targets positions it as a candidate for drug development.

Potential Therapeutic Applications :

  • Investigations into its effects on neurodegenerative diseases suggest that it may play a role in neuroprotection.
  • Ongoing research aims to assess its efficacy against various diseases by evaluating its pharmacodynamics and pharmacokinetics.

Industry

This compound is also relevant in industrial applications, particularly in the production of specialty chemicals and materials. Its unique properties make it suitable for manufacturing advanced polymers and coatings that require specific performance characteristics.

Case Study 1: Enzyme Interaction

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:

  • Study Focus : Interaction with β-secretase.
  • Findings : The compound showed significant inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective properties of the compound:

  • Experimental Setup : Cultured astrocytes were exposed to amyloid beta peptides.
  • Results : The treatment with this compound resulted in reduced cell death and lower levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent against neurodegeneration.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block for complex synthesisEnables creation of novel pharmaceuticals
BiologyInteraction with enzymes/receptorsModulates enzyme activity; potential inhibitor
MedicineTherapeutic candidateNeuroprotective effects observed
IndustrySpecialty chemicals productionSuitable for advanced polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclobutyl ring can form strong interactions with these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1-amino-3-chlorocyclobutyl)methyl]carbamate
  • tert-Butyl N-[(1-amino-3-bromocyclobutyl)methyl]carbamate
  • tert-Butyl N-[(1-amino-3-iodocyclobutyl)methyl]carbamate

Uniqueness

tert-Butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is unique due to the presence of the fluorine atom in the cyclobutyl ring. This fluorine atom imparts distinct chemical and biological properties, such as increased stability and specific interactions with molecular targets, which are not observed in its chlorinated, brominated, or iodinated counterparts .

Biological Activity

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and imaging. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl ((1-amino-3-fluorocyclobutyl)methyl)carbamate
  • CAS Number : 2231674-43-2
  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.3 g/mol

The compound features a tert-butyl group, which is known for enhancing metabolic stability, and a fluorinated cyclobutane moiety that may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of cancer diagnostics and therapeutics. Notably, studies have investigated its role as a radiotracer for prostate cancer detection.

Case Study: Prostate Cancer Imaging

A significant study evaluated the compound's analogs in diagnosing prostate cancer using an orthotopic prostate cancer transplantation (OPCT) model. The study compared the uptake of anti-(18)F-FACBC (a related compound) with standard imaging agents like (18)F-FDG:

Agent Uptake in PCa Tissue (%ID/cm³) Uptake in Urinary Bladder (%ID/cm³)
Anti-(18)F-FACBC1.58 ± 0.403.09 ± 1.43
(18)F-FDG1.48 ± 0.9069.31 ± 16.55

The results indicated that anti-(18)F-FACBC provided higher contrast for visualizing prostate cancer tissue compared to (18)F-FDG, suggesting its potential utility in clinical settings for better differentiation between cancerous and non-cancerous tissues .

The mechanism by which this compound exerts its effects is likely related to its interaction with specific biological targets involved in tumor metabolism and growth. The presence of fluorine atoms may enhance binding affinities and alter pharmacokinetics, making it a promising candidate for further development in targeted therapies.

Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry, particularly their role in improving the pharmacological profiles of drugs:

  • Fluorine's Role : Fluorine can enhance metabolic stability and lipophilicity, which are crucial for drug efficacy and bioavailability .
  • Inhibition Studies : Compounds similar to this compound have shown promise as inhibitors in various enzymatic pathways implicated in cancer progression .

Properties

IUPAC Name

tert-butyl N-[(1-amino-3-fluorocyclobutyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-6-10(12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNOSJFGHUFDMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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